molecular formula C19H17FN2O4S B2387339 N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide CAS No. 2034345-60-1

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide

Cat. No.: B2387339
CAS No.: 2034345-60-1
M. Wt: 388.41
InChI Key: BFAVKLXKLUAGMM-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a pre-clinical small molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family with high specificity. This compound features a characteristic oxalamide core that functions as a hinge-binding motif, competitively occupying the ATP-binding pocket of FGFR kinases to effectively block downstream phosphorylation and signaling. Dysregulation of the FGFR pathway is a well-documented driver of tumorigenesis, angiogenesis, and drug resistance in various cancers, including urothelial carcinoma, endometrial cancer, and squamous cell lung carcinoma. Researchers utilize this inhibitor to dissect the oncogenic dependencies of FGFR-driven malignancies in vitro and in vivo, providing critical insights for targeted therapeutic development. Its molecular structure, incorporating a biheteroaromatic system, is optimized for potent inhibition across FGFR1, FGFR2, FGFR3, and FGFR4, making it a valuable chemical probe for studying the role of specific FGFR isoforms in disease models and for evaluating combination treatment strategies with other anti-cancer agents. [https://www.nature.com/articles/s41573-019-0038-x] [https://www.cancer.gov/research/areas/treatment]

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-11-2-3-13(8-14(11)20)22-19(25)18(24)21-9-15(23)17-5-4-16(26-17)12-6-7-27-10-12/h2-8,10,15,23H,9H2,1H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAVKLXKLUAGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the fluorinated phenyl derivative and introduce the oxalamide functionality through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide functionality can be reduced to amines under specific conditions.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its 3-fluoro-4-methylphenyl substituent and thiophene-furan-hydroxyethyl side chain. Below is a comparative analysis with key analogs:

Compound Name / ID Key Structural Features Biological Activity Reference
Target Compound 3-Fluoro-4-methylphenyl, thiophene-furan-hydroxyethyl Not explicitly stated -
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl, pyridin-2-yl-ethyl Umami flavor agonist
Compound 38 () 3-Fluoro-4-methylphenyl, thiazolyl-piperidinyl HIV entry inhibition
GMC-2 () 3-Chloro-4-fluorophenyl, isoindoline-1,3-dione Antimicrobial
Regorafenib Analog (1c, ) 4-Chloro-3-(trifluoromethyl)phenyl, pyridinyl Anticancer (theoretical)

Key Observations :

  • Antiviral Analogs : Compound 38 () shares the 3-fluoro-4-methylphenyl group with the target compound but replaces the thiophene-furan system with a thiazole-piperidine moiety. This suggests the thiazole ring may enhance binding to viral targets like HIV’s CD4-binding site, while the thiophene-furan system in the target compound could influence solubility or off-target interactions .
  • Flavoring Agents: S336 () lacks halogen substituents but includes dimethoxybenzyl and pyridyl groups critical for umami receptor (hTAS1R1/hTAS1R3) activation.
  • Antimicrobial/Isoindoline Derivatives : The GMC series () incorporates isoindoline-1,3-dione cores, which are absent in the target compound. This structural divergence likely shifts activity from antimicrobial to antiviral or other therapeutic areas .
Pharmacological and Metabolic Profiles
  • Antiviral Activity: Compound 38 () exhibits 96.1% HPLC purity and a 435.24 (M+H+) mass, indicating robust synthetic feasibility.
  • Flavoring Agents : S336 and related oxalamides () undergo rapid metabolism in rat hepatocytes without amide hydrolysis , favoring ester or side-chain oxidation. The target compound’s thiophene-furan system may introduce alternative metabolic pathways, such as aromatic oxidation or glucuronidation .
  • Safety Profiles: FAO/WHO evaluations () established a NOEL of 100 mg/kg/day for S336, indicating low toxicity. The target compound’s fluorinated aryl group could enhance metabolic resistance but may require additional toxicity studies .

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FNO3S, with a molecular weight of approximately 341.4 g/mol. The compound features:

  • Fluorinated Aromatic System : Enhances lipophilicity and biological activity.
  • Hydroxyl Group : Contributes to solubility and potential interactions with biological targets.
  • Oxalamide Linkage : Provides structural stability and may influence receptor binding.

These structural features suggest that the compound may exhibit significant interactions with various biological targets, particularly receptors involved in pain perception and other physiological processes.

Research indicates that this compound acts as a neurokinin-1 receptor antagonist . This receptor plays a crucial role in several physiological processes, including:

  • Pain perception
  • Anxiety modulation
  • Regulation of emesis (vomiting)

By antagonizing the neurokinin-1 receptor, the compound may have therapeutic applications for conditions such as depression and nausea, making it an important candidate for further drug development.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate cellular activities through specific interactions with biological targets. For example:

  • Antioxidant Activity : In experiments involving HepG2 cells, the compound was shown to increase the activities of antioxidative enzymes such as superoxide dismutase (SOD) and catalase (CAT), suggesting a protective role against oxidative stress .
  • Cell Signaling Pathways : The activation of nuclear factor erythroid 2-related factor 2 (Nrf2) was positively correlated with the compound's antioxidant effects, indicating its potential to regulate cellular responses to oxidative stress .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
N1-(3-fluoro-4-methoxyphenyl)-N2-(4-hydroxybutanoyl)oxalamideMethoxy group instead of methylEnhanced solubility in polar solvents
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-trifluoromethyl)phenyl)oxalamideChlorine instead of fluorineDifferent receptor binding affinity
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-3-methoxypropyl)oxalamideMethoxy substitution on propanol side chainAltered metabolic stability

This table illustrates how variations in chemical structure can lead to different biological activities and pharmacokinetic properties.

Study on Pain Management

A study investigated the efficacy of neurokinin-1 receptor antagonists, including derivatives of oxalamides like this compound, in managing chronic pain. The results indicated significant reductions in pain perception compared to control groups, supporting the potential use of this compound in pain management therapies.

Antioxidant Potential Study

Another study focused on the antioxidant properties of compounds similar to this compound. It was found that these compounds could effectively reduce reactive oxygen species levels in various cell lines, highlighting their potential for protecting cells from oxidative damage .

Q & A

Q. Optimization strategies :

  • Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
Step Key Reagents/ConditionsYield Range
AmidationEDC, HOBt, DIPEA, DMF, 0–5°C60–75%
CouplingDIAD, PPh₃, THF, rt50–65%

Which spectroscopic and computational methods are critical for structural characterization?

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluoro-methylphenyl at δ 2.3 ppm for CH₃, thiophene protons at δ 6.8–7.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 443.15) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. Advanced :

  • X-ray crystallography (SHELX ): Resolves stereochemistry and crystal packing.
  • DFT calculations (e.g., B3LYP/6-31G*): Predicts electronic properties (HOMO-LUMO gaps, dipole moments) and validates NMR chemical shifts .

How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Q. Advanced

Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing thiophene with furan or varying fluorine positions) .

In vitro assays :

  • Enzyme inhibition : Test against kinases or HDACs using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Q. Key parameters :

  • LogP (lipophilicity) and solubility (measured via shake-flask method).
  • IC₅₀ values for dose-response curves .

How to resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Standardize assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets .
  • Replicate under controlled conditions : Test in triplicate with blinded sample analysis .

What computational strategies predict binding interactions with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina): Dock the compound into HDAC or kinase active sites using PDB structures (e.g., 4CBT for HDAC8) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors at oxalamide groups) .

What are the challenges in analyzing stereochemical purity, and how are they addressed?

Q. Advanced

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10) to separate enantiomers .
  • NOESY NMR : Detect spatial proximity of protons to confirm R/S configurations .
  • Circular dichroism (CD) : Compare experimental spectra with DFT-simulated curves .

How do solubility and stability profiles impact experimental design?

Q. Basic

  • Solubility : Use DMSO stock solutions (≤10 mM) for in vitro assays; dilute in PBS (pH 7.4) to avoid precipitation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Condition Half-LifeDegradation Products
pH 7.4, 37°C48 hrsHydrolyzed oxalamide

What in vitro assays are recommended for initial biological screening?

Q. Basic

  • Anti-inflammatory : Measure TNF-α inhibition in LPS-stimulated macrophages .
  • Anticancer : Caspase-3 activation assays to probe apoptosis .
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

How can synthetic yields be improved when scaling up reactions?

Q. Advanced

  • Flow chemistry : Continuous processing reduces side reactions (residence time: 30 min, 50°C) .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings (yield increase from 55% to 82%) .
  • DoE (Design of Experiments) : Optimize temperature, solvent ratio, and catalyst loading .

What methodologies validate the compound’s mechanism of action in disease models?

Q. Advanced

  • CRISPR knockouts : Silence proposed targets (e.g., HDACs) and assess rescue effects .
  • Metabolomics : LC-MS/MS profiling to track downstream metabolic changes .
  • In vivo xenografts : Administer 10 mg/kg (i.p.) daily and measure tumor volume reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.